molecular formula C9H9N3O B179259 1-Methyl-1H-indazole-3-carboxamide CAS No. 129137-93-5

1-Methyl-1H-indazole-3-carboxamide

Cat. No.: B179259
CAS No.: 129137-93-5
M. Wt: 175.19 g/mol
InChI Key: PVROETJHCUDAFG-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazole-3-carboxamide is a nitrogen-containing heterocyclic compound It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring

Mechanism of Action

Target of Action

1-Methyl-1H-indazole-3-carboxamide is a derivative of indazole, a nitrogen-containing heterocyclic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors

Mode of Action

Indazole derivatives have been found to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-hiv activities . These activities suggest that these compounds interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines, causing a block in the g0–g1 phase of the cell cycle . This suggests that these compounds may affect cell cycle regulation pathways.

Pharmacokinetics

In vitro pharmacokinetic studies were conducted on enantiomer pairs of twelve valinate or tert-leucinate indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) detected on the illicit drug market . These studies investigated their physicochemical parameters and structure-metabolism relationships (SMRs). Most tested SCRAs were cleared rapidly in vitro in pooled human liver microsomes (pHLM) and pooled cryopreserved human hepatocytes (pHHeps). Predicted Human in vivo hepatic clearance (CL H) ranged from 0.34 ± 0.09 to 17.79 ± 0.20 mL min −1 kg −1 in pHLM and 1.39 ± 0.27 to 18.25 ± 0.12 mL min −1 kg −1 in pHHeps . These findings suggest that this compound may have similar ADME properties, but further studies are needed to confirm this.

Result of Action

Indazole derivatives have been found to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-hiv activities . These activities suggest that these compounds may have various molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-indazole-3-carboxamide has been identified as a potential inhibitor of PAK1, a kinase involved in various cellular processes This suggests that it may interact with enzymes such as kinases and potentially other proteins within the cell

Cellular Effects

Some indazole derivatives have shown promising inhibitory effects against various cancer cell lines . These compounds have been found to affect apoptosis and cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway . It’s plausible that this compound might have similar effects, but specific studies are needed to confirm this.

Molecular Mechanism

As mentioned, it has been identified as a potential PAK1 inhibitor , suggesting that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity This could potentially lead to changes in gene expression and other downstream effects

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-3-carboxamide can be synthesized through various methodsTransition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate these transformations .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized indazole derivatives .

Comparison with Similar Compounds

  • 1H-Indazole-3-carboxamide
  • 1-Methylindazole-3-carboxylic acid
  • 3-Amino-1H-indazole-1-carboxamide

Uniqueness: 1-Methyl-1H-indazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

1-methylindazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-12)9(10)13/h2-5H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVROETJHCUDAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129137-93-5
Record name 1-methyl-1H-indazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Granisetron interact with its target and what are the downstream effects?

A: Granisetron is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. [, ] This receptor subtype is found peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema. [] By blocking 5-HT3 receptors, Granisetron disrupts the binding of serotonin, a neurotransmitter involved in nausea and vomiting signaling pathways. This inhibition effectively reduces nausea and vomiting, particularly those induced by chemotherapy and surgery. []

Q2: What is the structural characterization of Granisetron?

A: Granisetron is chemically named as endo-N-(9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride. [] While the provided abstracts don't specify the exact molecular weight or spectroscopic data, they highlight the importance of identifying related substances within active pharmaceutical ingredients. [] Methods like high-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection are crucial for this analysis. []

Q3: What are the analytical methods used to characterize and quantify Granisetron?

A: The research emphasizes the development and validation of analytical methods for Granisetron. [] One method highlighted is high-performance liquid chromatography (HPLC) with PDA detection. [] This method utilizes a specific column (Symmetry Shield C8) and mobile phase composition to separate Granisetron from related impurities, allowing for accurate quantification. [] Method validation ensures accuracy, precision, and specificity, which are crucial for quality control and assurance during drug development and manufacturing. []

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